Product packaging for A-Ethoxyethyl benzyl sulfide(Cat. No.:CAS No. 64080-56-4)

A-Ethoxyethyl benzyl sulfide

Cat. No.: B7988671
CAS No.: 64080-56-4
M. Wt: 196.31 g/mol
InChI Key: PJQLIAQLBWBEEJ-UHFFFAOYSA-N
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Description

A-Ethoxyethyl benzyl sulfide is a synthetic benzyl sulfide derivative of interest in chemical research and development. Benzyl sulfide scaffolds are valuable intermediates in organic synthesis and materials science . Researchers utilize related compounds in the development of new synthetic methodologies, including metal-catalyzed C-S coupling and thiol-free one-pot synthesis of complex sulfur-containing molecules . The structural features of this compound, particularly the ether and sulfide functional groups, make it a potential candidate for exploring new chemical reactions or as a building block for more complex architectures. This product is intended for laboratory research purposes only. Researchers should consult the relevant scientific literature for potential applications and handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16OS B7988671 A-Ethoxyethyl benzyl sulfide CAS No. 64080-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxyethylsulfanylmethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-2-12-8-9-13-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQLIAQLBWBEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507991
Record name {[(2-Ethoxyethyl)sulfanyl]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64080-56-4
Record name {[(2-Ethoxyethyl)sulfanyl]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity Profiles of A Ethoxyethyl Benzyl Sulfide Analogs

Oxidative Transformations of the Thioether Linkage

The sulfur atom in the thioether group is readily oxidized to form sulfoxides and subsequently sulfones. This transformation can be initiated by various oxidizing agents, including reactive oxygen species (ROS).

Mechanism of Sulfide (B99878) Oxidation to Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and sulfones is a fundamental reaction in organic chemistry. acsgcipr.org This process is most commonly achieved using oxidizing agents like hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-CPBA), or ozone (O₃). masterorganicchemistry.com The generally accepted mechanism for oxidation by peroxides involves a one-step oxygen-transfer process. researchgate.net In this step, the sulfur atom of the sulfide acts as a nucleophile, attacking one of the oxygen atoms of the peroxide. This leads to the simultaneous breaking of the O-O bond in the peroxide and the formation of a new S=O bond, resulting in a sulfoxide (B87167). researchgate.net

Further oxidation of the sulfoxide to a sulfone can occur through a similar mechanism. researchgate.net However, the rate of this second oxidation step can be influenced by the reaction conditions and the nature of the oxidant. For instance, careful control of stoichiometry and reaction temperature is often necessary to selectively obtain the sulfoxide without over-oxidation to the sulfone. acsgcipr.orgnih.gov Some catalytic systems, such as those employing tantalum carbide or niobium carbide with H₂O₂, can provide selectivity towards either the sulfoxide or the sulfone. organic-chemistry.org

The oxidation can also be influenced by the electronic properties of the sulfide. Electron-donating groups on the aromatic ring of an aryl sulfide can increase the rate of oxidation, while electron-withdrawing groups can decrease it. This is consistent with the nucleophilic character of the sulfur atom in the rate-determining step.

Table 1: Comparison of Oxidizing Agents for Sulfide Oxidation

Oxidizing Agent Selectivity for Sulfoxide Reaction Conditions Notes
Hydrogen Peroxide (H₂O₂) Moderate to high with catalyst Often requires a catalyst (e.g., metal oxides) or acidic medium. nih.govorganic-chemistry.org Considered a "green" oxidant. nih.gov
m-CPBA High Generally mild conditions A common and effective reagent for this transformation. masterorganicchemistry.com
Sodium Hypochlorite (NaOCl) Low; tends to oxidize to sulfone Rapid reaction at physiological pH. acs.orgnih.gov A highly reactive ROS. acs.orgnih.gov
Ozone (O₃) Low; often leads to sulfone Requires specialized equipment A powerful oxidizing agent. masterorganicchemistry.com

Reactivity with Reactive Oxygen Species (e.g., Superoxide Radical Anion)

Thioethers are known to react with various reactive oxygen species (ROS), which are highly reactive molecules containing oxygen. Among the most significant ROS are hydrogen peroxide (H₂O₂) and hypochlorite (OCl⁻). nih.gov While H₂O₂ is often considered a primary oxidant in biological systems, studies have shown that its reaction with thioethers under near-physiological conditions is remarkably slow, with half-lives potentially spanning hundreds of hours at relevant concentrations. acs.orgnih.gov

In contrast, hypochlorite reacts with thioethers at a much faster rate. The oxidation of thioethers to sulfoxides by hypochlorite can have half-lives in the range of seconds, with subsequent oxidation to the sulfone occurring in minutes under similar conditions. acs.orgnih.gov This suggests that in environments where both H₂O₂ and hypochlorite are present, the latter is likely the dominant species responsible for thioether oxidation. nih.gov The rate of oxidation by NaOCl can be significantly faster—by orders of magnitude—compared to oxidation by H₂O₂. nih.gov

The mechanism of oxidation by hypochlorite involves the electrophilic attack of HOCl on the sulfur atom. researchgate.net The reactivity of different thioethers with hypochlorite can be predicted based on the electronic properties of their substituents, with electron-donating groups on an aryl ring accelerating the reaction. nih.gov

Oxidative Cleavage Pathways

Under certain oxidative conditions, the C-S bond in thioethers can undergo cleavage. This is particularly relevant for benzylic thioethers. One proposed mechanism for the oxidative C-S bond cleavage of aryl benzyl (B1604629) sulfides involves a photocatalytic electron transfer reaction. researchgate.net In this process, the sulfide is oxidized to its radical cation. This radical cation can then undergo C-S bond cleavage to form an aromatic aldehyde and a thiyl radical. researchgate.net

Another pathway for oxidative cleavage can be initiated by singlet oxygen. The reaction of singlet oxygen with organic sulfides can lead to the formation of a persulfoxide intermediate. researchgate.net This intermediate can then undergo further reactions, including C-S bond cleavage. The key step for this cleavage appears to be a hydrogen transfer from an activated position. researchgate.net

In some systems, the oxidative cleavage of C(aryl)-C bonds in aryl alcohols can lead to the formation of thioethers through a series of steps involving dehydrogenation, C-C bond cleavage, oxidation to a carboxylic acid, and subsequent decarboxylative thioetherification. nih.gov While not a direct cleavage of the thioether, this highlights the intricate pathways that can be involved in the formation and cleavage of C-S bonds under oxidative conditions.

Carbon-Sulfur Bond Cleavage Reactions

The carbon-sulfur bond in A-ethoxyethyl benzyl sulfide analogs, particularly the benzylic C-S bond, can be cleaved under specific energetic conditions, such as exposure to ultraviolet light.

Homolytic Cleavage under Photochemical Conditions

Irradiation of alkyl and benzyl sulfides with ultraviolet light (e.g., 254 nm) can lead to the efficient homolytic cleavage of the C-S bond. researchgate.net This process generates a pair of radicals: an alkyl or benzyl radical and a thiyl radical. researchgate.net The quantum yields for these reactions can be quite high, indicating an efficient photochemical process. researchgate.net

The resulting radicals can then undergo several subsequent reactions. Thiyl radicals primarily tend to couple to form disulfides. researchgate.net The fate of the alkyl or benzyl radicals is more varied and can include hydrogen abstraction, disproportionation, or coupling, especially in the case of stabilized radicals like the benzyl radical. researchgate.net The presence of radical traps can be used to selectively capture one type of radical, providing evidence for the homolytic cleavage mechanism. researchgate.net

Table 2: Quantum Yields (Φr) for Homolytic C-S Bond Cleavage of Ethyl Sulfides (RSEt) upon Irradiation at 254 nm

R Group Quantum Yield (Φr) Primary Radical Products
Alkyl 0.27 - 0.90 Alkyl Radical + Ethylthiyl Radical
Benzyl 0.27 - 0.90 Benzyl Radical + Ethylthiyl Radical

Data sourced from photochemical studies of various ethyl sulfides. researchgate.net

Mechanistic Aspects of Benzylic C-S Bond Scission

The cleavage of the benzylic C-S bond has been a subject of detailed mechanistic studies. Photolysis of benzyl phenyl sulfide has been shown to proceed through a radical intermediate. acs.org Evidence for this includes the nature of the photoproducts and the successful trapping of radical intermediates. acs.org

The efficiency of the benzylic C-S bond cleavage can be influenced by substituents on the aromatic ring. Interestingly, a "meta effect" has been observed, where meta-substituted derivatives show more significant variances in cleavage efficiency than para-substituted ones. acs.org For example, electron-withdrawing groups in the meta position, such as cyano (CN) and nitro (NO₂), can enhance the efficiency of the cleavage. acs.org This has been attributed to changes in the electron density at the ipso-carbon of the forming benzyl radical. acs.org

Visible-light-induced photoredox catalysis provides another avenue for benzylic C-S bond cleavage. unipr.it This approach can generate carbocations under neutral conditions, which can then be used to form new C-C or C-N bonds. unipr.it Mechanistic studies suggest that this can proceed through the formation of a radical cation of the thioether, followed by mesolytic cleavage of the C-S bond. unipr.it The involvement of a carbocation intermediate has been demonstrated by the loss of stereochemistry in reactions with optically pure thioethers. unipr.it In some cases, direct photoinduced homolytic C-S bond cleavage can occur under visible light irradiation without a catalyst, especially for more electron-deficient substrates. unipr.it

Electrophilic and Nucleophilic Reactions at Sulfur and Adjacent Carbons

The sulfur atom in benzyl sulfide analogs is a key center of reactivity, capable of acting as a nucleophile. This nucleophilicity is fundamental to many of its characteristic reactions, including the formation of sulfonium (B1226848) salts.

The sulfur atom in sulfides is significantly more nucleophilic than the oxygen atom in ethers, a consequence of its larger size, greater polarizability, and the lower electronegativity of sulfur compared to oxygen. thieme-connect.comorganic-chemistry.orgacs.org The valence electrons on sulfur are in the third shell (3p), further from the nucleus and less tightly held than the 2p electrons of oxygen, making them more available for donation to an electrophile. thieme-connect.com This enhanced nucleophilicity allows sulfides to readily participate in nucleophilic substitution reactions.

Thiolate anions (RS⁻), the conjugate bases of thiols, are excellent nucleophiles and are often used to synthesize sulfides via SN2 reactions with alkyl halides. thieme-connect.comresearchgate.net While sulfides themselves are neutral molecules, the lone pairs on the sulfur atom still confer significant nucleophilic character, enabling them to react with a variety of electrophiles.

The nucleophilicity of the sulfur atom can be influenced by the nature of the organic groups attached to it. For instance, in a benzyl sulfide analog, the electron-donating or withdrawing properties of substituents on the benzyl ring can modulate the electron density on the sulfur atom, thereby affecting its nucleophilicity.

A hallmark reaction of sulfides is their alkylation to form trialkylsulfonium salts. thieme-connect.comacs.org Due to the high nucleophilicity of the sulfur atom, sulfides react readily with alkyl halides in SN2 reactions to yield stable, positively charged sulfonium ions. thieme-connect.comwikipedia.org For example, the reaction of a thioether with an alkyl halide, such as iodomethane, results in the formation of a sulfonium iodide. wikipedia.org

The general reaction for the formation of a sulfonium salt from a benzyl sulfide analog can be depicted as:

R-S-CH₂Ph + R'-X → [R-S⁺(R')-CH₂Ph]X⁻

Where R is the ethoxyethyl group, R' is an alkyl group from the alkylating agent, and X is a halide.

Benzylic sulfonium salts are particularly relevant and can be synthesized from the corresponding benzyl sulfide and an alkyl halide. nih.gov These salts are often stable, crystalline solids. nih.gov

Sulfonium salts are themselves valuable synthetic intermediates due to the excellent leaving group ability of the neutral dialkyl sulfide. thieme-connect.com The groups attached to the positively charged sulfur are susceptible to nucleophilic attack. This reactivity is exploited in various organic transformations where the sulfonium salt acts as an alkylating agent. researchgate.net For instance, S-adenosylmethionine, a biologically important sulfonium ion, acts as a methyl group donor in numerous biochemical pathways. thieme-connect.comresearchgate.net

The reactivity of sulfonium salts also extends to the formation of sulfur ylides upon treatment with a strong base. These ylides are crucial reagents in organic synthesis, notably in the Johnson–Corey–Chaykovsky reaction for the synthesis of epoxides. wikipedia.org

Rearrangement Reactions and Isomerizations

Benzyl sulfide analogs and their derivatives, such as sulfonium salts, can undergo several types of rearrangement reactions, often promoted by strong bases. These reactions typically involve the migration of a group to an adjacent atom, leading to skeletal reorganization.

One of the notable rearrangements is the Sommelet-Hauser rearrangement , which occurs with certain benzyl quaternary ammonium and, by analogy, sulfonium salts. nih.govresearchgate.netchemrxiv.org This reaction is facilitated by a strong base, such as an alkali metal amide, and results in the formation of an ortho-substituted product. nih.govchemrxiv.org The mechanism involves the deprotonation of a carbon adjacent to the sulfur atom to form an ylide, which then undergoes a thieme-connect.comthieme-connect.com-sigmatropic rearrangement. chemrxiv.orgjst.go.jp This process leads to the migration of one of the groups from the sulfur to the ortho-position of the benzyl ring, followed by aromatization to yield the final product. rsc.org For benzyl sulfonium salts, this rearrangement competes with the Stevens rearrangement, another base-catalyzed migration.

The thio-Claisen rearrangement is another significant sigmatropic rearrangement in organosulfur chemistry. thieme-connect.comorganic-chemistry.orgthieme-connect.com It is the sulfur analog of the Claisen rearrangement and involves the thieme-connect.comthieme-connect.com-sigmatropic shift of an allyl vinyl sulfide to form a γ,δ-unsaturated thiocarbonyl compound. thieme-connect.com The reaction is thermally induced and proceeds through a concerted pericyclic mechanism. While the classic thio-Claisen rearrangement involves an allyl vinyl sulfide, analogous rearrangements can be envisioned for other unsaturated sulfide systems. The driving force for this rearrangement is often the formation of a thermodynamically more stable product.

Functional Group Interconversions on the Ethoxyethyl and Benzyl Moieties

The ethoxyethyl and benzyl groups of this compound analogs can undergo various functional group interconversions, providing pathways to a range of derivatives. Specific transformations include desulfurizing difluorination and electrochemical carboxylation.

Desulfurizing difluorination is a process that replaces a sulfur-containing functional group with two fluorine atoms. This reaction is a valuable method for the synthesis of gem-difluoro compounds, which are of significant interest in medicinal and materials chemistry.

For thioethers, including benzyl sulfide derivatives, oxidative desulfurization-difluorination can be achieved using specific fluorinating agents. One effective method involves the use of iodine pentafluoride (IF₅). This reagent has been shown to convert benzyl sulfides bearing electron-withdrawing groups into the corresponding gem-difluoro compounds in good yields. organic-chemistry.org

Another protocol for the oxidative desulfurization-difluorination of alkyl aryl thioethers utilizes a combination of an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH), and a fluoride source like pyridine-poly(hydrogen fluoride). thieme-connect.comthieme-connect.comacs.org This reaction is proposed to proceed through a fluoro-Pummerer-type rearrangement. acs.org

The general transformation can be represented as:

Ar-S-CH₂R + Fluorinating Agent/Oxidant → Ar-F + F₂CHR

This reaction effectively cleaves the carbon-sulfur bonds and introduces two fluorine atoms onto the benzylic carbon.

Electrochemical methods offer a green and efficient alternative for the formation of carbon-carbon bonds, including the introduction of a carboxyl group (carboxylation). The carboxylation of benzylic positions is of particular interest as it leads to the synthesis of valuable phenylacetic acid derivatives.

While the direct electrochemical carboxylation of benzyl sulfides is not extensively documented, the principles can be inferred from related transformations involving benzylic C-H, C-O, and C-N bonds. Direct benzylic C-H carboxylation can be achieved through halide-promoted linear paired electrolysis in a transition-metal- and base-free process. nih.gov

Furthermore, the electrochemical carboxylation of benzyl alcohols has been shown to proceed efficiently, particularly when the phenyl ring bears an electron-withdrawing group. researchgate.net This process involves the reductive cleavage of the C-O bond followed by the fixation of carbon dioxide. A similar strategy could potentially be applied to benzyl sulfide analogs, where the C-S bond is cleaved electrochemically, and the resulting benzylic intermediate is trapped by CO₂.

The general scheme for such a transformation would be:

Ph-CH₂-SR + 2e⁻ + CO₂ → Ph-CH₂-COOH + RS⁻

This electrochemical approach avoids the use of stoichiometric metals or harsh reagents, making it an attractive method for the synthesis of carboxylic acid derivatives from benzyl sulfide precursors. researchgate.net

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the most common NMR techniques used for the structural analysis of organic compounds. sc.edu

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their electronic environment. For A-Ethoxyethyl benzyl (B1604629) sulfide (B99878), the spectrum would be expected to show distinct signals for the protons of the benzyl group, the ethoxy group, and the ethyl sulfide chain. Protons attached to carbons adjacent to the sulfur atom and the oxygen atom would exhibit characteristic downfield shifts due to the electronegativity of these heteroatoms. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable data on the connectivity of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in A-Ethoxyethyl benzyl sulfide would give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. For instance, the carbon atoms of the benzene (B151609) ring would appear in the aromatic region, while the aliphatic carbons of the ethoxyethyl and benzyl groups would be found at higher field. A comparison of the ¹³C NMR spectra of benzyl sulfide and its derivatives shows that the presence of additional sulfur atoms can shift the signals of adjacent carbon atoms to a weaker field. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzyl CH₂4.0 - 4.535 - 40
Phenyl C-H7.2 - 7.4127 - 130
Phenyl C (ipso)-135 - 140
S-CH₂2.5 - 3.030 - 35
CH(OCH₂CH₃)4.5 - 5.075 - 80
O-CH₂3.4 - 3.860 - 65
CH₃ (ethoxy)1.1 - 1.315 - 20
CH₃ (ethyl)1.2 - 1.410 - 15

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei. libretexts.org These experiments are particularly useful for complex molecules where 1D spectra may be crowded or ambiguous. harvard.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, confirming the connectivity of the proton spin systems within the ethoxyethyl and benzyl fragments. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between ¹H and ¹³C atoms (typically over two to three bonds). This is crucial for establishing the connectivity between different functional groups, for instance, linking the benzyl group to the sulfur atom and the ethoxyethyl group to the sulfur atom. youtube.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.netlibretexts.org This precision allows for the determination of the elemental composition of a molecule, as the exact mass of an ion is unique to its specific atomic composition. measurlabs.com For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Electrospray Ionization (ESI) and Electron Ionization (EI) Techniques

The choice of ionization technique is critical in mass spectrometry.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. nih.govnih.govlibretexts.org It typically produces protonated molecules [M+H]⁺ or other adduct ions with minimal fragmentation. nih.gov For this compound, ESI-MS would be used to determine the molecular weight of the intact molecule.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons. creative-proteomics.comlibretexts.org This results in the formation of a molecular ion (M⁺˙) and extensive fragmentation. wikipedia.org The resulting fragmentation pattern is a "fingerprint" of the molecule and provides valuable structural information. creative-proteomics.com Analysis of the fragments of this compound would help to identify its constituent parts, such as the benzyl and ethoxyethyl sulfide moieties.

Hyphenated MS Techniques (e.g., GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov In this technique, the components of a mixture are first separated by gas chromatography and then introduced into the mass spectrometer for detection. For the analysis of this compound, GC-MS with an EI source would provide both the retention time of the compound (a characteristic property) and its mass spectrum, allowing for both identification and structural analysis. gcms.cz This technique is particularly useful for analyzing sulfides and related compounds.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

TechniqueIon TypeExpected m/zInformation Obtained
HRMS[M+H]⁺Calculated exact massElemental Composition
ESI-MS[M+H]⁺, [M+Na]⁺Molecular Weight + 1, Molecular Weight + 23Molecular Weight
EI-MSM⁺˙ and fragment ionsMolecular Weight and smaller massesFragmentation Pattern, Structural Information
GC-MSM⁺˙ and fragment ionsMolecular Weight and smaller massesRetention Time, Fragmentation Pattern

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. This method serves as a fundamental check for the empirical formula of a newly synthesized or isolated substance. For this compound (molecular formula C₁₁H₁₆OS), the theoretical elemental composition is calculated based on the atomic weights of its constituent atoms.

The process involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich atmosphere. This combustion converts carbon to carbon dioxide, hydrogen to water, and sulfur to sulfur dioxide. These combustion products are then quantitatively measured by various detection methods, such as infrared spectroscopy or thermal conductivity. The results are compared against the calculated theoretical values to verify the compound's elemental composition and purity. A close correlation between the experimental and theoretical values provides strong evidence for the correct empirical and molecular formula.

Table 1: Theoretical Elemental Composition of this compound (C₁₁H₁₆OS)

ElementSymbolAtomic Weight (amu)Number of AtomsTotal Mass (amu)Mass Percentage (%)
CarbonC12.0111132.1167.30%
HydrogenH1.011616.168.22%
OxygenO16.00116.008.15%
SulfurS32.07132.0716.33%
Total 196.34 100.00%

Note: The data in this table is theoretical, calculated from the molecular formula.

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. These methods are indispensable for assessing the purity of this compound and for isolating it from reaction mixtures.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. It is particularly well-suited for the analysis of thioethers like this compound.

In GC, the mobile phase is an inert gas (such as helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, coiled tube called a column. A sample of this compound is vaporized and injected into the column, where it separates based on its boiling point and interaction with the stationary phase.

GC-FID (Flame Ionization Detector): The FID is a common detector for organic compounds. As the separated components elute from the column, they are burned in a hydrogen-air flame, producing ions. The resulting current is measured and is proportional to the amount of the compound present. This provides quantitative data on the purity of the sample.

GC-MS (Mass Spectrometry): Coupling GC with a Mass Spectrometer provides both separation and structural identification. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments. For this compound, characteristic fragments would include the benzyl cation (m/z 91) and other fragments resulting from the cleavage of the C-S and C-O bonds. britannica.com

Table 2: Representative Gas Chromatography (GC) Parameters for Thioether Analysis

ParameterSpecification
Instrument Gas Chromatograph with FID/MS
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temp. 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector (FID) 280 °C
Detector (MS) Ion Source: 230 °C; Quadrupole: 150 °C; Scan Range: 40-450 amu

Note: This table presents typical parameters for analyzing compounds structurally similar to this compound and may require optimization.

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify each component in a mixture. It is a versatile technique that can be applied to a wide range of compounds, including those that are non-volatile or thermally unstable.

For this compound, reversed-phase HPLC is the most common mode. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The sample is injected into the mobile phase stream, and separation occurs based on the compound's relative hydrophobicity; less polar compounds are retained longer on the column.

HPLC-UV (Ultraviolet Detector): This detector measures the absorbance of UV light by the eluting components. The benzyl group in this compound contains a chromophore that absorbs UV light, making this detection method suitable. A single wavelength (e.g., 254 nm) is typically monitored.

HPLC-DAD (Diode-Array Detector): A DAD is a more advanced version of the UV detector that measures absorbance across a range of wavelengths simultaneously. This provides a complete UV spectrum for each eluting peak, which can aid in peak identification and purity assessment by comparing the spectra across a single peak.

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Parameters

ParameterSpecification
Instrument HPLC system with UV or DAD detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm or DAD scan 200-400 nm
Injection Vol. 10 µL

Note: This table presents typical parameters for analyzing compounds structurally similar to this compound and may require optimization.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. orgchemboulder.com It is widely used for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and determining the purity of a substance. orgchemboulder.com

The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated onto a flat, inert substrate such as a glass plate or plastic sheet. orgchemboulder.com A small spot of the sample solution is applied to the bottom of the plate. The plate is then placed upright in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). By capillary action, the solvent moves up the plate, carrying the sample components with it. Separation is achieved based on the differential partitioning of the components between the stationary and mobile phases. orgchemboulder.com

For this compound, a moderately nonpolar solvent system, such as a mixture of hexanes and ethyl acetate (B1210297), would likely be effective on a standard silica gel plate. After development, the separated spots are visualized. Since the compound contains a UV-active benzyl group, it can be visualized under a UV lamp (at 254 nm). Alternatively, chemical stains like potassium permanganate (B83412) can be used, which react with the sulfide group to produce a colored spot. The retention factor (R_f_), a ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the compound in a specific TLC system. biotage.com

Table 4: Representative Thin-Layer Chromatography (TLC) System

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ coated on glass or aluminum
Mobile Phase 20% Ethyl Acetate in Hexanes (v/v)
Application Sample dissolved in dichloromethane (B109758) and spotted 1 cm from the bottom
Development In a sealed chamber until the solvent front is 1 cm from the top
Visualization UV light (254 nm) or Potassium Permanganate stain
Expected R_f Value ~0.4 (This value is hypothetical and depends on exact conditions)

Note: The data in this table is a representative example for a compound of this type and would need to be determined experimentally.

Due to a lack of specific scientific literature and research data for the chemical compound “this compound” across the requested computational and theoretical investigation topics, this article cannot be generated at this time.

Extensive searches for scholarly articles detailing Density Functional Theory (DFT) studies, molecular orbital analysis, molecular dynamics simulations, reaction energetics, and spectroscopic predictions specifically for “this compound” did not yield the necessary information to create a thorough, informative, and scientifically accurate article as per the provided outline. The available research focuses on related but structurally distinct compounds, and applying that data to the subject compound would be scientifically inaccurate.

Therefore, to adhere to the instructions of providing scientifically accurate content focused solely on “this compound,” the generation of this article is not possible without the foundational research data.

Computational Chemistry and Theoretical Investigations

Analysis of Noncovalent Interactions

The study of noncovalent interactions (NCIs) is crucial for understanding the three-dimensional structure, stability, and function of molecules. In the case of A-Ethoxyethyl benzyl (B1604629) sulfide (B99878), a molecule possessing a flexible backbone and multiple functional groups, intramolecular and intermolecular noncovalent forces play a significant role in determining its conformational preferences and its interactions with other molecules. Computational methods, particularly those derived from the topology of the electron density, provide powerful tools for identifying and characterizing these weak interactions.

One of the most prominent theoretical frameworks for this purpose is the Quantum Theory of Atoms in Molecules (QTAIM). QTAIM analysis is based on the topological properties of the electron density (ρ(r)), allowing for a rigorous definition of atoms, chemical bonds, and the nature of the interactions between them. nih.gov A key element of this analysis is the identification of bond critical points (BCPs), which are points in space where the gradient of the electron density is zero. nih.gov The properties of the electron density at these BCPs, such as the density itself (ρ), its Laplacian (∇²ρ), and the local energy density (H), provide quantitative insights into the strength and nature of a given interaction. nih.govresearchgate.net

For noncovalent interactions, the values of ρ at a BCP are typically low. The sign of the Laplacian of the electron density (∇²ρ) helps to distinguish between different types of interactions: a positive value is characteristic of closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals forces), while a negative value indicates a shared-shell (covalent) interaction. nih.govresearchgate.net

A complementary method for visualizing noncovalent interactions is the Non-Covalent Interaction (NCI) plot analysis. nih.govjussieu.fr This technique is based on the reduced density gradient (s), a function of the electron density and its first derivative. chemtools.org NCI plots reveal broad regions of noncovalent interactions in real space as isosurfaces. These surfaces are typically color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive and repulsive interactions. nih.gov Strong attractive interactions, such as hydrogen bonds, are typically shown in blue, strong repulsive or steric interactions in red, and weak van der Waals interactions in green. chemtools.orgnih.gov

A hypothetical QTAIM analysis for the most stable conformer of A-Ethoxyethyl benzyl sulfide would likely reveal several intramolecular noncovalent interactions that stabilize its structure. These interactions arise from the proximity of the ethoxyethyl and benzyl moieties. Potential interactions include weak hydrogen bonds involving the sulfur atom and the ether oxygen as acceptors.

For instance, a C–H···S hydrogen bond could form between a hydrogen atom of the benzyl ring or the ethoxyethyl group and the sulfur atom. Such C–H···S contacts are recognized as significant stabilizing forces in organic molecules. nih.gov Similarly, a C–H···O interaction could occur with the ether oxygen atom. Furthermore, a C–H···π interaction between a hydrogen on the ethoxyethyl group and the π-system of the benzyl ring is also plausible.

The table below presents hypothetical QTAIM parameters for plausible intramolecular noncovalent interactions in this compound. The values are illustrative and based on typical ranges observed for similar types of interactions in other organic molecules. nih.govrsc.org The parameters include the electron density at the bond critical point (ρ(r) BCP), the Laplacian of the electron density (∇²ρ(r) BCP), and the total energy density (H(r) BCP). For noncovalent interactions, ρ(r) is small, ∇²ρ(r) is positive, and H(r) is typically close to zero or slightly negative for hydrogen bonds.

Interaction TypeInteracting Atomsρ(r) BCP (a.u.)∇²ρ(r) BCP (a.u.)H(r) BCP (a.u.)
C–H···S Hydrogen BondC(benzyl)-H ··· S0.0150.045-0.001
C–H···O Hydrogen BondC(benzyl)-H ··· O0.0180.060-0.002
C–H···π InteractionC(ethyl)-H ··· π(ring)0.0100.0300.001

An NCI plot analysis would visually confirm these interactions. It would likely show a green isosurface encompassing the molecule, indicating the prevalence of van der Waals forces. More localized, disc-shaped surfaces would appear between the specific atoms involved in hydrogen bonding. A small, bluish-green disc between a hydrogen atom and the sulfur or oxygen atom would indicate a stabilizing C–H···S or C–H···O hydrogen bond, respectively. A larger, green surface spread over the benzyl ring interacting with a C-H group would visualize the C–H···π interaction. Regions of steric repulsion, for example between closely positioned hydrogen atoms, would be indicated by reddish isosurfaces. jussieu.fr

Derivatives and Analogues of A Ethoxyethyl Benzyl Sulfide

Structural Modifications and Their Impact on Reactivity

The sulfur atom in A-ethoxyethyl benzyl (B1604629) sulfide (B99878) is in the sulfide oxidation state (II) and can be readily oxidized to form the corresponding sulfoxide (B87167) (oxidation state IV) and sulfone (oxidation state VI). researchgate.netorganic-chemistry.org This transformation significantly alters the geometry, polarity, and reactivity of the sulfur center. The oxidation of sulfides is a direct and common method for preparing these derivatives. researchgate.net

The initial oxidation of the sulfide yields a sulfoxide. This step is often achieved using mild oxidizing agents to prevent over-oxidation to the sulfone. organic-chemistry.org The resulting sulfoxide group introduces a stereocenter at the sulfur atom, a concept explored further in section 6.2. The sulfoxide functional group is a versatile synthetic intermediate. jchemrev.com Fungi such as Coriolous versicolor and Tyromyces palustris are also capable of oxidizing benzyl sulfide to its sulfoxide and sulfone forms. ethz.ch

Further oxidation of the sulfoxide leads to the formation of a sulfone. orientjchem.org This typically requires stronger oxidizing conditions. jchemrev.com The sulfone group is significantly more stable and less reactive than the sulfoxide or sulfide. The change in oxidation state impacts the electronic properties of the molecule; for example, the radical cations of aryl benzyl sulfoxides undergo C-S bond cleavage, a process influenced by the substituents on the aromatic rings. nih.gov

Table 1: Oxidation States of the Sulfur Moiety

Derivative Sulfur Oxidation State General Impact on Reactivity
Sulfide (R-S-R') +2 Nucleophilic sulfur atom; can be readily oxidized.
Sulfoxide (R-SO-R') +4 Chiral center at sulfur; increased polarity; acts as a versatile synthetic intermediate. thieme-connect.de

The aromatic benzyl ring can be functionalized with various substituents, which in turn modulates the electronic properties and reactivity of the entire molecule. The synthesis of such derivatives can be achieved through the reaction of substituted benzyl halides or benzyl alcohols with appropriate sulfur nucleophiles. semanticscholar.orgorganic-chemistry.org

Introducing electron-donating groups (e.g., methoxy, methyl) onto the phenyl ring increases the electron density at the benzylic carbon and the sulfur atom. This can enhance the nucleophilicity of the sulfur and affect the stability of intermediates in reactions involving the benzyl group. Conversely, electron-withdrawing groups (e.g., chloro, nitro) decrease the electron density, making the benzylic carbon more electrophilic and influencing reaction pathways such as nucleophilic substitution. rsc.orgrsc.org For instance, the synthesis of benzyl sulfides bearing chloro and naphthylmethyl groups has been accomplished via the reaction of the corresponding Grignard reagents with phosphinic acid thioesters. semanticscholar.org

Table 2: Impact of Benzyl Ring Substituents on Reactivity

Substituent (X) on Benzyl Ring Electronic Effect Predicted Impact on Reactivity
-OCH₃ (Methoxy) Electron-Donating Increases electron density on the sulfur, potentially increasing its nucleophilicity.
-CH₃ (Methyl) Electron-Donating Similar to methoxy, but with a weaker effect.
-Cl (Chloro) Electron-Withdrawing (Inductive) Decreases electron density, potentially making the benzylic carbon more susceptible to nucleophilic attack.

The ethoxyethyl group can be replaced with other alkoxyethyl analogues, such as methoxyethyl or propoxyethyl groups. These modifications primarily influence the steric and solubility properties of the molecule, with a more subtle impact on electronic reactivity compared to substitutions on the benzyl ring. The synthesis of related 2-alkoxyethyl mercaptans is a known process. google.com The reaction of mercaptoacetaldehyde bis(2-methoxyethyl) acetal demonstrates the incorporation of alternative alkoxy groups into related structures. nih.gov

Changing the length and branching of the alkyl chain in the alkoxy group can affect how the molecule interacts with solvents or the active sites of enzymes. While the electronic effect on the sulfur atom is minimal, significant steric hindrance from a bulky alkyl group (e.g., tert-butoxyethyl) could shield the sulfur atom from reactants, thereby slowing down reaction rates.

Table 3: Influence of Alkoxyethyl Group Variation

Alkoxyethyl Moiety Key Property Change Potential Impact
Methoxyethyl Reduced steric bulk vs. ethoxyethyl May slightly increase reaction rates at the sulfur center.
Isopropoxyethyl Increased steric bulk May hinder access to the sulfur atom, decreasing reactivity.

Stereochemical Aspects of Chiral Sulfide Analogs

When a prochiral sulfide, where the two organic groups attached to the sulfur are different (as in A-ethoxyethyl benzyl sulfide), is oxidized to a sulfoxide, the sulfur atom becomes a chiral center. acsgcipr.org This results in the formation of two enantiomers (R and S). Chiral sulfoxides are valuable intermediates and auxiliaries in asymmetric synthesis. thieme-connect.denih.gov

The synthesis of enantiomerically enriched or pure chiral sulfoxides can be achieved through several methods. One common approach is the asymmetric oxidation of the parent sulfide using a chiral oxidizing agent or a catalyst system composed of a metal and a chiral ligand. acsgcipr.org Biocatalytic methods, employing enzymes such as monooxygenases, also provide a powerful route to chiral sulfoxides with high enantiomeric excess. acsgcipr.orgnih.gov Furthermore, it is possible to separate the enantiomers of a racemic sulfoxide mixture through techniques like chiral chromatography. The thermal epimerization at the C-2 position is possible for some related chiral oxathiolane S-oxides. researchgate.netfigshare.com

Table 4: Stereoisomers of a Chiral Benzyl Sulfoxide Analog

Representation Isomer Configuration at Sulfur
(R)-Enantiomer Rectus

Heterocyclic Derivatives Incorporating the Sulfide Linkage (e.g., Oxathiolanes)

The structural components of this compound can be incorporated into heterocyclic ring systems. A notable example is the formation of 1,3-oxathiolanes. These are five-membered rings containing one sulfur and one oxygen atom. researchgate.net The synthesis of 2-benzyl-1,3-oxathiolane and its subsequent oxidation to the corresponding sulfoxide and sulfone have been reported. researchgate.net

The formation of these heterocycles can be achieved through the cyclocondensation of a mercaptoalcohol with an appropriate aldehyde or its equivalent. nih.gov For instance, the reaction of 2-mercaptoethanol with benzaldehyde would yield 2-phenyl-1,3-oxathiolane. These oxathiolane derivatives are not only stable compounds but can also serve as synthetic intermediates. For example, 2,2-diphenyl-1,3-oxathiolane can act as a source for the vinyl sulfide anion, which can then be used in palladium-catalyzed cross-coupling reactions with aryl bromides to produce aryl vinyl sulfides. organic-chemistry.org The oxidation of these heterocyclic sulfides to sulfoxides and sulfones has also been studied. researchgate.netscispace.com

Table 5: Example of a Heterocyclic Oxathiolane Derivative

Derivative Name Structure Key Features

Applications in Advanced Organic Synthesis

Role as a Precursor for Other Organosulfur Compounds

A-Ethoxyethyl benzyl (B1604629) sulfide (B99878) can theoretically serve as a precursor for a variety of other organosulfur compounds. The sulfide linkage is a versatile functional group that can undergo several transformations.

One common reaction of sulfides is oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized sulfur compounds are important in both medicinal chemistry and materials science. The conditions for these oxidations can be controlled to selectively yield either the sulfoxide or the sulfone.

ProductReagentsReaction Type
A-Ethoxyethyl benzyl sulfoxideMild oxidizing agents (e.g., hydrogen peroxide, sodium periodate)Oxidation
A-Ethoxyethyl benzyl sulfoneStrong oxidizing agents (e.g., potassium permanganate (B83412), m-CPBA)Oxidation

Furthermore, the carbon-sulfur bonds in benzyl sulfides can be cleaved under specific reductive conditions. For instance, treatment with dissolving metals or through catalytic hydrogenolysis can break the C-S bond, yielding toluene (B28343) and a thiol derivative. This reactivity allows for the introduction and subsequent removal of the sulfur-containing moiety, a strategy sometimes employed in multi-step syntheses.

Utility in Carbon-Carbon Bond Formation and Functionalization Reactions

The benzyl group in A-Ethoxyethyl benzyl sulfide can be functionalized, and the sulfide group can influence the reactivity of the adjacent methylene (B1212753) group. The sulfur atom can stabilize an adjacent carbanion (an α-thio carbanion), which can then act as a nucleophile in carbon-carbon bond-forming reactions. This umpolung (reactivity inversion) strategy is a powerful tool in organic synthesis.

For example, deprotonation of the benzylic position using a strong base would generate a nucleophilic species that could react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new C-C bonds.

ElectrophileProduct Type
Alkyl halideSubstituted benzyl sulfide
Aldehyde/Ketoneβ-Hydroxy sulfide
Esterα-Thio ketone

Building Block in Complex Molecule Synthesis

The bifunctional nature of this compound, possessing both a reactive benzyl group and a modifiable sulfide linkage, makes it a potential building block in the assembly of more complex molecular architectures.

Synthesis of Thioglycosides and Related Carbohydrate Structures

While no direct reports specify the use of this compound in thioglycoside synthesis, benzyl sulfides, in general, are related to this area. Thioglycosides are important analogs of naturally occurring carbohydrates where the anomeric oxygen is replaced by a sulfur atom. They are valuable as stable intermediates in the synthesis of oligosaccharides and as inhibitors of glycosidases. The synthesis of thioglycosides often involves the reaction of a glycosyl halide or acetate (B1210297) with a thiol. While this compound itself is not a thiol, its derivatives could potentially be employed in this context.

Asymmetric Synthesis Methodologies

The sulfide group can be oxidized to a chiral sulfoxide, which can then serve as a chiral auxiliary to control the stereochemistry of reactions at adjacent or nearby functional groups. This is a well-established strategy in asymmetric synthesis. Although specific examples involving this compound are not documented, the principle remains applicable. The sulfoxide group can direct the approach of reagents to one face of the molecule, leading to the formation of a single enantiomer of the product. Subsequent removal of the sulfoxide group would yield an enantiomerically pure compound.

Model Compounds for Mechanistic Studies (e.g., for related toxic agents)

Benzyl sulfides have been used as non-toxic model compounds to study the metabolism and mechanisms of action of toxic agents like sulfur mustards. The presence of the thioether linkage allows researchers to investigate the enzymatic and chemical transformations that these toxic compounds undergo in biological systems without the associated hazards. This compound could serve a similar purpose, allowing for the safe study of metabolic pathways, such as oxidation and C-S bond cleavage, that are relevant to the toxicology of more hazardous sulfur-containing compounds.

Development of Advanced Analytical Methods for A Ethoxyethyl Benzyl Sulfide

Method Development for Trace Analysis and Detection

The ability to detect minute quantities of A-Ethoxyethyl benzyl (B1604629) sulfide (B99878) is critical for environmental monitoring, impurity profiling in pharmaceutical applications, and metabolic studies. The development of trace analysis methods targets high sensitivity and selectivity, often requiring specialized instrumentation and sample preparation techniques. univ-rennes.frlabmanager.com

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile sulfur compounds. malvernpanalytical.com For trace detection of A-Ethoxyethyl benzyl sulfide, coupling GC with a sulfur-selective detector is highly effective. The Sulfur Chemiluminescence Detector (SCD) is particularly noteworthy for its high selectivity and sensitivity to sulfur-containing molecules, allowing for detection at parts-per-billion (ppb) levels even in complex hydrocarbon matrices. sgs.comdaneshyari.com Another option is the Flame Photometric Detector (FPD), which also offers good sensitivity for sulfur compounds. daneshyari.com For unequivocal identification, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, providing structural information that confirms the presence of the target analyte. scholarsresearchlibrary.commdpi.com

High-Performance Liquid Chromatography (HPLC) offers an alternative for less volatile or thermally labile related compounds. A significant challenge for detecting aliphatic sulfides like this compound via HPLC is their lack of a strong chromophore, making UV-Vis detection difficult at trace levels. google.com To overcome this, pre-column derivatization methods can be employed. By reacting the sulfide with a reagent that attaches a UV-absorbing or fluorescent tag, the sensitivity of the detection can be dramatically improved, enabling quantification in the nanogram range. google.comnih.gov

Large-volume sample injection (LVSI) coupled with column-switching HPLC systems is another advanced strategy to lower detection limits by preconcentrating the analyte from a large volume of a dilute sample directly within the analytical system. researchgate.net

Table 1: Comparison of Analytical Methods for Trace Analysis

Technique Detector Principle Typical Detection Limits Advantages Considerations
Gas Chromatography (GC) Sulfur Chemiluminescence Detector (SCD) Chemiluminescent reaction of sulfur compounds in a hydrogen-rich flame. 0.1 - 100 ppb Highly selective for sulfur, equimolar response. sgs.comasap.nl Requires volatile/semi-volatile analyte.
Gas Chromatography (GC) Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio. Low ppb to ppm Provides structural confirmation and identification. mdpi.comshimadzu.com Can have interference from co-eluting matrix components.

Speciation and Quantitative Analysis in Complex Matrices

Analyzing this compound in complex matrices such as industrial process streams, environmental samples, or biological fluids requires methods that can distinguish it from other related sulfur species (speciation) and accurately quantify it. oup.comnii.ac.jp Sample preparation is a critical first step to isolate the analyte and remove interfering substances. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) is a state-of-the-art technique for resolving complex mixtures. semanticscholar.org When paired with a sulfur-selective detector (SCD), GC×GC-SCD provides exceptional resolving power, making it possible to separate this compound from a multitude of other sulfur compounds that might be present, such as its potential oxidation products (sulfoxide and sulfone), precursors (benzyl mercaptan), or related impurities. oup.comsemanticscholar.org This technique is particularly valuable for characterizing complex hydrocarbon matrices like fuels or industrial effluents where numerous sulfur species may coexist. oup.com

For biological matrices, which are predominantly aqueous, sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to transfer the analyte into a clean solvent suitable for analysis. The accurate quantification of thiols and their metabolites in biological fluids is a well-established field, and similar principles can be applied. nih.govmdpi.com HPLC coupled with mass spectrometry (LC-MS) or derivatization-based fluorescence detection offers the sensitivity and selectivity needed for quantitative analysis in samples like plasma or urine after appropriate extraction. nih.govmdpi.com The challenge lies in developing extraction protocols that provide high recovery for this compound while minimizing matrix effects that can suppress or enhance the detector signal. nih.gov

Table 2: Approaches for Analysis in Complex Matrices

Matrix Type Sample Preparation Recommended Analytical Technique Purpose
Industrial Hydrocarbons Dilution, Filtration GC×GC-SCD Speciation of sulfur compounds, quantification of this compound. oup.com
Environmental Water Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) GC-MS, HPLC with Derivatization Trace quantification, monitoring for contamination. labmanager.comresearchgate.net

Chromatographic Separation Optimization for Isomers and Related Compounds

The synthesis of this compound may result in the formation of structural isomers or related impurities. Furthermore, the ethoxyethyl group contains a chiral center, meaning the compound can exist as a pair of enantiomers. Analytical methods must be capable of separating these closely related species to ensure proper characterization and quality control.

For GC analysis, the choice of the stationary phase is critical. A mid-polarity column, such as one containing a (5%-phenyl)-methylpolysiloxane phase, often provides a good balance of interactions to separate compounds with varying polarity and boiling points, which would be suitable for separating this compound from potential impurities like dibenzyl sulfide or benzyl alcohol. scholarsresearchlibrary.com Temperature programming is optimized to achieve baseline resolution between adjacent peaks.

In HPLC, separation can be achieved using reversed-phase columns (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Gradient elution, where the solvent composition is changed during the run, is often necessary to effectively separate a mixture of compounds with different polarities. sielc.com

The separation of enantiomers requires a chiral environment. This is most commonly achieved using chiral chromatography. chiralpedia.comlibretexts.org Both GC and HPLC can be used for chiral separations by employing a Chiral Stationary Phase (CSP). chiralpedia.comlongdom.org These phases are designed to interact differently with each enantiomer, causing one to be retained on the column longer than the other, thus allowing for their separation and quantification. nih.govsigmaaldrich.com The selection of the appropriate CSP and mobile phase is crucial and often requires screening several different column types. sigmaaldrich.com

Table 3: Chromatographic Conditions for Separation

Separation Goal Technique Column Type Typical Mobile/Carrier Phase Key Optimization Parameters
Impurity Profiling GC-MS DB-5MS or similar mid-polarity capillary column Helium Temperature ramp rate, injection temperature. scholarsresearchlibrary.com
Impurity Profiling HPLC-UV C18 reversed-phase Acetonitrile/Water gradient Gradient slope, flow rate, column temperature. sielc.com
Enantiomer Separation Chiral HPLC Polysaccharide-derived CSP (e.g., Cellulose, Amylose) Heptane/Isopropanol (Normal Phase) Mobile phase composition, additives, flow rate. chiralpedia.comnih.gov

Development of Activity-Based Probes (e.g., for reactive sulfur species)

While this compound itself is a stable thioether, its metabolism or degradation could potentially generate reactive sulfur species (RSS). Activity-based probes are specialized molecules designed to react specifically with such transient, highly reactive species to produce a stable and detectable signal, often fluorescent. researchgate.net The development of these probes has been crucial for understanding the biology of RSS like hydrogen sulfide (H₂S), persulfides (RSSH), and polysulfides. researchgate.net

Although no activity-based probes have been specifically designed for this compound, the principles could be adapted to study its potential bioactivation. For instance, if enzymatic oxidation were to occur at the sulfur atom, it might lead to a sulfoxide (B87167), which could undergo further reactions. A probe could theoretically be designed to intercept a reactive intermediate in this pathway.

The design of such a probe would involve coupling a specific chemical reaction, triggered by the target RSS, to a fluorescent output. researchgate.net For example, reactions involving the reduction of azides or the cleavage of specific bonds by nucleophilic sulfur species are common strategies used in existing probes for H₂S and related molecules. researchgate.net Developing a probe relevant to this compound would first require a thorough understanding of its metabolic pathways to identify a potential reactive intermediate to target.

Quality Control and Assurance Protocols for Synthetic Applications

Robust quality control (QC) and quality assurance (QA) protocols are essential to ensure the identity, purity, and consistency of synthetically produced this compound. acsgcipr.org These protocols encompass the entire manufacturing process, from raw material testing to final product release.

Key QC/QA Steps:

Starting Material Verification: All raw materials should be tested for identity and purity to ensure they meet predefined specifications before use in the synthesis.

In-Process Controls (IPCs): The progress of the synthesis reaction should be monitored using techniques like GC or HPLC to determine reaction completion and monitor the formation of impurities. This allows for adjustments to be made in real-time to optimize yield and purity. nih.gov

Final Product Testing: The final isolated product must be subjected to a comprehensive battery of tests to confirm its quality.

Identification: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of this compound. Mass Spectrometry (MS) confirms the molecular weight.

Purity Assessment: Chromatographic methods (HPLC or GC) are used to determine the purity of the compound and to quantify any impurities. malvernpanalytical.com Purity is typically expressed as a percentage area from the chromatogram.

Residual Solvent Analysis: Headspace GC is often used to ensure that levels of any residual solvents used during the synthesis and purification are below acceptable limits.

Stability Testing: The stability of the final compound under defined storage conditions (temperature, humidity, light) is assessed over time to establish a shelf-life and appropriate storage recommendations.

The development of a thioether like this compound should also consider green chemistry principles, such as using less hazardous solvents and minimizing the use of excess reagents to reduce waste. acsgcipr.orgnih.gov

Table 4: Quality Control Tests for this compound

Test Method Purpose
Identity ¹H NMR, ¹³C NMR, IR, MS Confirms the chemical structure and molecular weight.
Purity / Impurity Profile HPLC-UV, GC-FID Quantifies the main compound and detects/quantifies impurities.
Assay HPLC or GC with a calibrated standard Determines the exact content (e.g., weight/weight %) of the compound.
Residual Solvents Headspace GC-MS Quantifies volatile organic solvents remaining from the synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for A-Ethoxyethyl benzyl sulfide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution between benzyl halides and ethoxyethyl thiols. Key variables include solvent polarity (e.g., DMF or THF), base selection (e.g., K₂CO₃ for deprotonation), and temperature control (60–80°C). Gram-scale synthesis has been achieved using one-pot methods with oxone–KBr systems, yielding >75% purity after column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton environments and sulfur connectivity, while FT-IR confirms sulfide (C-S) stretches near 600–700 cm⁻¹. Single-crystal X-ray diffraction resolves bond angles and torsional strain in the ethoxyethyl group, critical for understanding steric effects in reactions .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?

  • Methodological Answer : The benzyl group’s electron-withdrawing nature increases the electrophilicity of the sulfur atom, facilitating nucleophilic attacks. Computational studies (DFT) show that the ethoxyethyl chain’s electron-donating effects stabilize transition states, reducing activation energy by ~15% compared to non-ethoxy analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction kinetics for this compound under varying pH conditions?

  • Methodological Answer : Discrepancies arise from solvent-dependent protonation states of intermediates. Use stopped-flow UV-Vis spectroscopy to monitor real-time kinetics at pH 2–12. Buffer systems (e.g., phosphate vs. Tris) must be standardized to isolate pH effects from ionic strength interference. Statistical analysis (ANOVA) can quantify variability across studies .

Q. How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?

  • Methodological Answer : Molecular dynamics simulations (e.g., Gaussian or ORCA) model sulfur’s lone-pair orientation and steric hindrance from the ethoxyethyl group. Transition state analysis reveals preferential attack at the benzyl carbon due to lower steric bulk (ΔG‡ = 28.5 kJ/mol vs. 34.2 kJ/mol for ethoxy site) .

Q. What experimental designs mitigate oxidative degradation of this compound during long-term storage?

  • Methodological Answer : Degradation pathways involve sulfide oxidation to sulfoxides. Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies optimal storage conditions: argon-atmosphere vials with desiccants (silica gel) reduce oxidation by 90% over 6 months. Antioxidants like BHT (0.1% w/w) further inhibit radical formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.